2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole typically involves the chloromethylation of 5-methoxy-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the process involves the formation of an intermediate benzyl alcohol, which is then converted to the chloride under the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(aminomethyl)-5-methoxy-1,3-benzothiazole, 2-(thiomethyl)-5-methoxy-1,3-benzothiazole, and 2-(hydroxymethyl)-5-methoxy-1,3-benzothiazole.
Oxidation Reactions: Products such as 2-(chloromethyl)-5-formyl-1,3-benzothiazole and 2-(chloromethyl)-5-carboxy-1,3-benzothiazole.
Reduction Reactions: Products such as this compound alcohol and this compound amine.
Scientific Research Applications
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a benzothiazole ring.
2-(Chloromethyl)-5-chloromethyl-thiazole: Similar in structure but with an additional chloromethyl group.
Chloromethyl methyl ether: Similar in having a chloromethyl group but with different functional groups and applications.
Uniqueness
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZQVCYAYXINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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